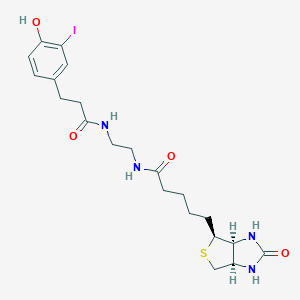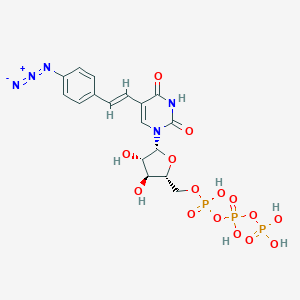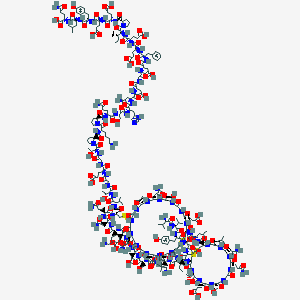![molecular formula C8H7N3O2 B048659 Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate CAS No. 868362-22-5](/img/structure/B48659.png)
Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Übersicht
Beschreibung
“Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” is a synthetic compound . It is a white solid with a molecular weight of 177.16 . Its IUPAC name is methyl [1,2,4]triazolo [1,5-a]pyridine-8-carboxylate .
Synthesis Analysis
The synthesis of triazole-pyrimidine-based compounds, including “Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate”, involves a series of steps. These compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” is represented by the linear formula C8H7N3O2 . The InChI code for this compound is 1S/C8H7N3O2/c1-13-8 (12)6-3-2-4-11-7 (6)9-5-10-11/h2-5H,1H3 .Physical And Chemical Properties Analysis
“Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” is a white solid . It has a molecular weight of 177.16 . Its storage temperature is between 0-5°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
This compound is pivotal in the synthesis of heterocyclic compounds, which are crucial in medicinal and pharmaceutical chemistry. The nitrogen-containing heterocycles exhibit significant biological activities and are found in many natural products .
Development of Anticancer Agents
Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate derivatives have been explored for their potential as anticancer agents. They act on various targets, including tubulin and CDK2, showing promising antitumor activities .
Antimalarial Activity
Derivatives of this compound have been used as dihydroorotate dehydrogenase inhibitors, which is an approach for developing new antimalarial drugs. This application underscores the compound’s potential in contributing to global health challenges .
Material Sciences
The compound finds applications in material sciences due to its unique properties. It can be used in the development of new materials with potential use in various industries .
Microwave-Mediated Synthesis
A catalyst-free, additive-free, and eco-friendly method for synthesizing triazolo pyridines under microwave conditions has been established using this compound. This demonstrates its utility in green chemistry practices .
Pharmacological Research
In pharmacological research, this compound is used for investigating the activity caused by binding to HIV TAR RNA. This highlights its role in the development of new therapeutic strategies against HIV .
ERK Signaling Pathway Suppression
The compound has been evaluated for its effectiveness in suppressing the ERK signaling pathway in gastric cancer cells. This pathway is crucial for cell proliferation and survival, making it a valuable target for cancer therapy .
Late-Stage Functionalization
The compound is also used in late-stage functionalization processes, which is a key step in the synthesis of complex molecules. This application is particularly important in the field of drug discovery, where the modification of existing molecules can lead to new therapeutic agents .
Wirkmechanismus
Target of Action
Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a compound that has been found to interact with several targets. It has been reported to act as an inhibitor for Janus kinases (JAK1 and JAK2) . These kinases play a crucial role in signal transduction for a variety of cytokines and growth factors, and their inhibition can lead to the modulation of immune responses and cell growth .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It is believed to inhibit the activity of Janus kinases by binding to the ATP-binding site of these enzymes, thereby preventing the phosphorylation and activation of downstream signaling proteins .
Biochemical Pathways
The inhibition of Janus kinases by Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a comprehensive understanding.
Result of Action
The inhibition of Janus kinases and the subsequent modulation of the JAK-STAT signaling pathway can lead to a variety of cellular effects. These effects can include the modulation of immune responses and the inhibition of cell growth . This makes Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate a potential therapeutic agent for conditions such as inflammation and cancer .
Zukünftige Richtungen
The potential of triazole-pyrimidine-based compounds, including “Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate”, in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury is being explored . These compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Eigenschaften
IUPAC Name |
methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-7-9-5-10-11(7)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWWOACWUHQYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC=N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470793 | |
| Record name | Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate | |
CAS RN |
868362-22-5 | |
| Record name | Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-](/img/structure/B48579.png)










